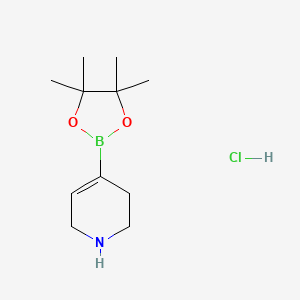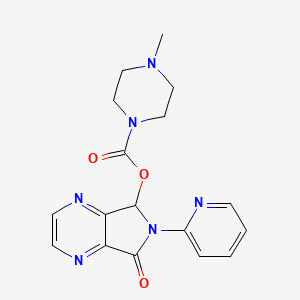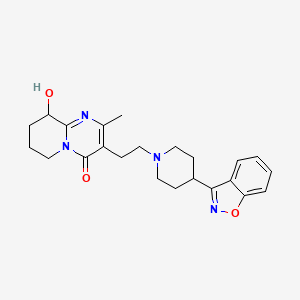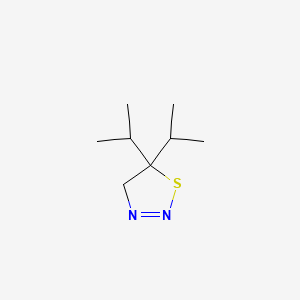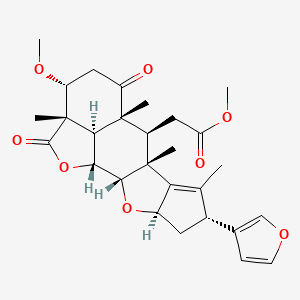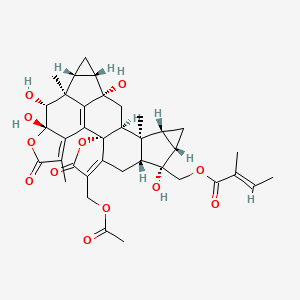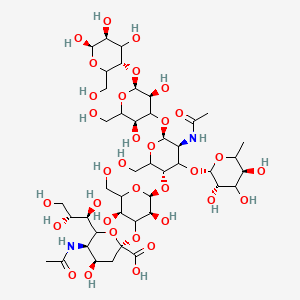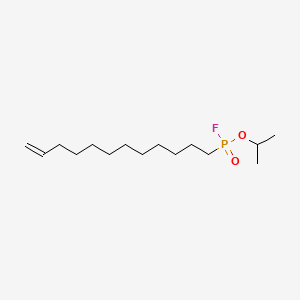![molecular formula C8H7N3 B590968 1H-Pyrimido[5,4-c]azepine (9CI) CAS No. 130643-28-6](/img/new.no-structure.jpg)
1H-Pyrimido[5,4-c]azepine (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
1H-Pyrimido[5,4-c]azepine (9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Pyrimido[5,4-c]azepine (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1H-Pyrimido[5,4-c]azepine (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1H-Pyrimido[5,4-c]azepine (9CI) can be compared with other similar compounds, such as:
1H-Pyrimido[4,5-c]azepine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
Benzo[b]pyrimido[5,4-f]azepine: This compound contains an additional benzene ring fused to the pyrimidoazepine structure, which can influence its chemical and biological properties.
The uniqueness of 1H-Pyrimido[5,4-c]azepine (9CI) lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
130643-28-6 |
|---|---|
Fórmula molecular |
C8H7N3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
6H-pyrimido[5,4-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-8-7(4-9-3-1)5-10-6-11-8/h1-6,9H |
Clave InChI |
WJOUHRVVWOCGCT-UHFFFAOYSA-N |
SMILES |
C1=CNC=C2C=NC=NC2=C1 |
SMILES canónico |
C1=CNC=C2C=NC=NC2=C1 |
Sinónimos |
1H-Pyrimido[5,4-c]azepine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


